molecular formula C18H22O3 B4887558 1-Methoxy-4-[4-(3-methylphenoxy)butoxy]benzene

1-Methoxy-4-[4-(3-methylphenoxy)butoxy]benzene

Cat. No.: B4887558
M. Wt: 286.4 g/mol
InChI Key: BXHOCRVUXOCSRP-UHFFFAOYSA-N
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Description

1-Methoxy-4-[4-(3-methylphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group and a butoxy group attached to a benzene ring, with an additional methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[4-(3-methylphenoxy)butoxy]benzene can be achieved through several synthetic routes. One common method involves the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . The reaction typically requires a primary alkyl halide or methyl halide and an alkoxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-[4-(3-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the benzene ring.

Scientific Research Applications

1-Methoxy-4-[4-(3-methylphenoxy)butoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[4-(3-methylphenoxy)butoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-4-[4-(3-methylphenoxy)butoxy]benzene is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes.

Properties

IUPAC Name

1-methoxy-4-[4-(3-methylphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-15-6-5-7-18(14-15)21-13-4-3-12-20-17-10-8-16(19-2)9-11-17/h5-11,14H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHOCRVUXOCSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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